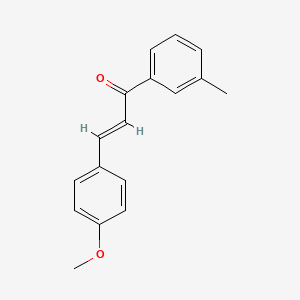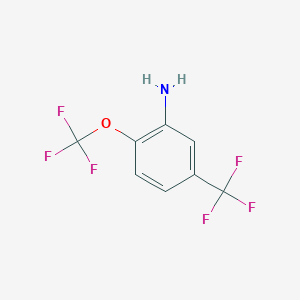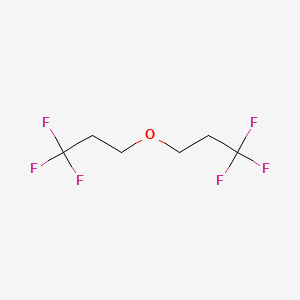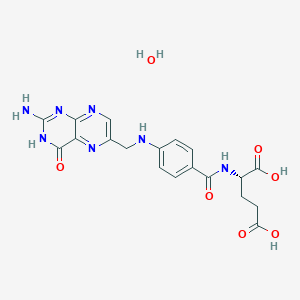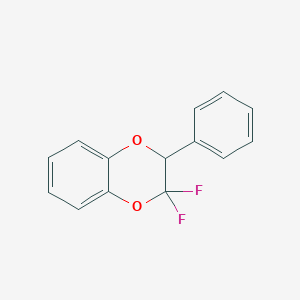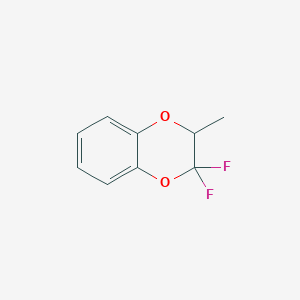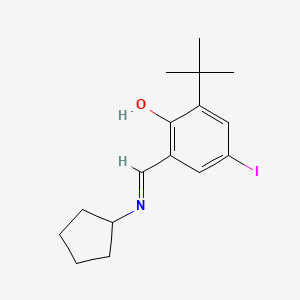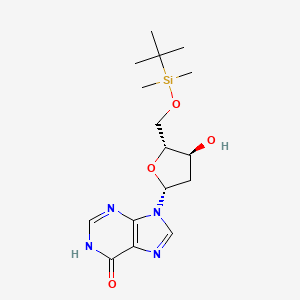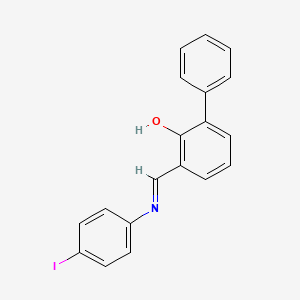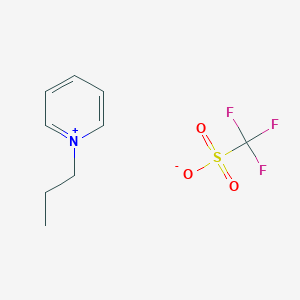
1-Propylpyridinium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpyridinium triflate is an organic ionic liquid that belongs to the class of pyridinium-based ionic liquids. It is characterized by its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These properties make it a promising alternative to traditional organic solvents in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyridinium triflate can be synthesized through the reaction of 1-propylpyridine with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, with the pyridine derivative being dissolved in an appropriate solvent, such as dichloromethane, and the acid being added slowly to the solution .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyridinium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate anion can be substituted with other nucleophiles, leading to the formation of different ionic liquids.
Oxidation and Reduction Reactions: The pyridinium cation can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides under mild conditions.
Oxidation and Reduction Reactions: May require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new ionic liquids with different anions.
Oxidation and Reduction Reactions: Lead to the formation of oxidized or reduced pyridinium derivatives.
Scientific Research Applications
1-Propylpyridinium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems, particularly in enzyme stabilization and protein folding studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, and in energy storage devices like batteries and supercapacitors
Mechanism of Action
The mechanism of action of 1-propylpyridinium triflate is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological applications .
Comparison with Similar Compounds
1-Butylpyridinium Triflate: Similar in structure but with a longer alkyl chain, leading to different solubility and thermal properties.
1-Ethylpyridinium Triflate: Has a shorter alkyl chain, resulting in different physical and chemical properties.
1-Butylpyridinium Tetrafluoroborate: Shares the same cation but has a different anion, affecting its overall properties and applications.
Uniqueness: 1-Propylpyridinium triflate stands out due to its balanced properties, offering a good combination of thermal stability, solubility, and reactivity. This makes it a versatile compound suitable for a wide range of applications compared to its analogs .
Properties
IUPAC Name |
1-propylpyridin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.CHF3O3S/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)8(5,6)7/h3-5,7-8H,2,6H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYSIEVEMSHIOS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)
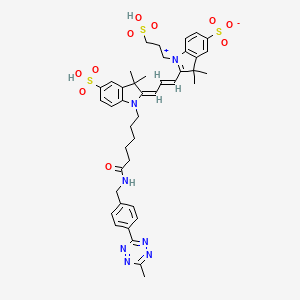
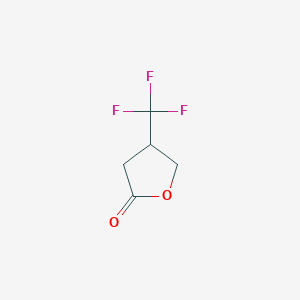
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
![4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]naphthalene-2,7-disulfonic acid;hydrate](/img/structure/B6299726.png)
